Z-ILE-GLY-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

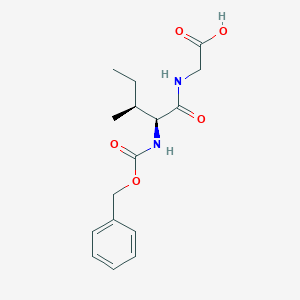

2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAYODJQGJVQGX-FZMZJTMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927717 |

Source

|

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-04-1 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Application of N-alpha-Benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH)

This technical guide provides a comprehensive overview of the N-alpha-benzyloxycarbonyl-L-isoleucyl-L-glycine (Z-ILE-GLY-OH) dipeptide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, a detailed methodology for its synthesis, characterization techniques, and potential applications, all grounded in established principles of peptide chemistry.

Molecular Structure and Physicochemical Properties

This compound is a dipeptide composed of L-isoleucine and L-glycine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group, a widely used protecting group in solution-phase peptide synthesis.[1][2] This protection is crucial to prevent unwanted side reactions at the α-amino group during the formation of the peptide bond.[2] The C-terminus of the glycine residue is a free carboxylic acid (-OH).

The structure of this compound is characterized by the amide bond linking the carboxyl group of isoleucine to the amino group of glycine. The Z-group, attached to the isoleucine's alpha-amino group, provides stability and prevents racemization during the coupling reaction.[1]

Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₅ | Calculated |

| Molecular Weight | 322.36 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (Predicted) | Inferred from similar compounds[4][5][6] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols; sparingly soluble in water (Predicted) | Inferred from similar compounds |

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxyl group of N-alpha-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) and its subsequent reaction with the amino group of glycine. To ensure a high yield and purity, the glycine can be used with its carboxyl group protected, for instance, as a methyl or ethyl ester, followed by a final deprotection step.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

-

N-alpha-Benzyloxycarbonyl-L-isoleucine (Z-Ile-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

Step 1: Neutralization of Glycine Methyl Ester Hydrochloride

-

Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIEA (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 20-30 minutes.

Step 2: Activation of Z-Ile-OH

-

In a separate flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Z-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the activation mixture at 0 °C for 30-45 minutes.

Step 3: Coupling Reaction

-

Add the neutralized glycine methyl ester solution from Step 1 to the activated Z-Ile-OH mixture from Step 2.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification of Z-ILE-GLY-OMe

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-ILE-GLY-OMe.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 5: Saponification of the Methyl Ester

-

Dissolve the purified Z-ILE-GLY-OMe in methanol.

-

Add 1 M NaOH (1.5-2.0 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Z-Gly-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. omizzur.com [omizzur.com]

An In-Depth Technical Guide to Z-L-Isoleucyl-L-glycine (Z-ILE-GLY-OH)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-Benzyloxycarbonyl-L-Isoleucyl-L-glycine (Z-ILE-GLY-OH), a key intermediate in synthetic peptide chemistry. We delve into its structural characteristics, physicochemical parameters, and established protocols for its synthesis, purification, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals who utilize protected dipeptides as building blocks for constructing complex peptide sequences. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and validation of results.

Chemical Identity and Physicochemical Properties

This compound is a dipeptide composed of L-isoleucine and glycine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminal amine, allowing for controlled, stepwise elongation of the peptide chain. The C-terminus presents a free carboxylic acid, enabling it to be coupled with the N-terminus of another amino acid or peptide fragment.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanoyl]amino]acetic acid | N/A |

| Synonyms | Z-L-Isoleucyl-L-glycine, N-Benzyloxycarbonyl-L-isoleucyl-glycine, Cbz-L-Ile-Gly-OH | |

| CAS Number | 13254-04-1 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 322.36 g/mol | |

| Appearance | White to off-white powder (Typical) | N/A |

| Boiling Point | 582°C at 760 mmHg (Predicted) | [3] |

| Density | 1.203 g/cm³ (Predicted) | [3] |

| Flash Point | 305.8°C (Predicted) | [3] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves two primary stages: the protection of the N-terminal amino acid (L-isoleucine) and the subsequent coupling to the C-terminal amino acid (glycine).

Causality in Synthesis Design:

-

N-α-Protection: L-isoleucine's amino group must first be protected to prevent self-polymerization and to direct the reaction to the formation of the desired dipeptide. The benzyloxycarbonyl (Z) group is selected for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenation, a method that generally does not affect other sensitive functional groups within a peptide.

-

Carboxyl Group Activation: For the peptide bond to form efficiently, the carboxylic acid of the N-protected isoleucine (Z-Ile-OH) must be "activated." This is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an auxiliary nucleophile such as N-hydroxysuccinimide (NHS). This in-situ activation forms a highly reactive ester intermediate, which is then readily attacked by the amino group of glycine.

-

Purification: Following the coupling reaction, the crude product contains the desired dipeptide, unreacted starting materials, and byproducts from the coupling reagents (e.g., dicyclohexylurea, DCU, if DCC is used). Purification is essential and is typically achieved by exploiting differences in solubility and polarity. An acid-base extraction removes unreacted acidic and basic components, while the insolubility of byproducts like DCU in common organic solvents allows for their removal by filtration. Final purification is often achieved through recrystallization.

Workflow Diagram: Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Solution-Phase Synthesis

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Activation of Z-L-Isoleucine:

-

In a round-bottom flask, dissolve Z-L-Isoleucine (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling with Glycine:

-

In a separate flask, dissolve Glycine (1.2 eq) in a suitable solvent, such as a 1:1 mixture of water and dioxane, with the addition of a base like sodium bicarbonate (2.5 eq) to deprotonate the amino group.

-

Filter the activated Z-L-Isoleucine-NHS ester solution from Step 1 to remove the DCU precipitate.

-

Slowly add the filtered solution to the glycine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Remove the organic solvent from the reaction mixture under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 using 1M HCl. A precipitate of the crude product should form.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

-

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a self-validating piece of evidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of peptides and their derivatives. Reversed-Phase HPLC (RP-HPLC) is the most common mode used.

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid, TFA). More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

-

Expected Result: A successful purification will result in a single, sharp peak in the HPLC chromatogram, indicating a high degree of purity. The presence of other peaks would suggest impurities, such as unreacted starting materials or side-products.

Illustrative HPLC Protocol:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm (the latter for the aromatic Z-group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

Principle: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values confirm the presence of all expected functional groups and their connectivity.

-

Expected ¹H NMR Features:

-

Aromatic Protons: A multiplet corresponding to the 5 protons of the benzyl group of the Z-protector, typically in the 7.2-7.4 ppm range.

-

Benzyl CH₂: A singlet around 5.1 ppm for the two protons of the benzylic methylene group.

-

Amide NH: Two distinct signals for the two amide protons (one from the Z-group, one from the peptide bond), which may be broad.

-

α-Protons: Two distinct signals for the α-protons of isoleucine and glycine.

-

Isoleucine Side Chain: Complex multiplets corresponding to the β-CH, γ-CH₂, and the two methyl groups (δ-CH₃ and γ'-CH₃) of the isoleucine side chain.

-

Glycine CH₂: A doublet (due to coupling with the adjacent NH proton) for the two protons of the glycine residue.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Principle: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific chemical bonds at characteristic frequencies.

-

Expected IR Absorption Bands (cm⁻¹):

-

~3300 cm⁻¹: N-H stretching (amides).

-

~3000-2800 cm⁻¹: C-H stretching (aliphatic).

-

~1740 cm⁻¹: C=O stretching (carboxylic acid).

-

~1690 cm⁻¹: C=O stretching (urethane carbonyl of Z-group).

-

~1650 cm⁻¹: C=O stretching (amide I band of peptide bond).

-

~1530 cm⁻¹: N-H bending (amide II band).

-

Biological Activity and Applications

As a protected dipeptide, the primary application of this compound is as a chemical intermediate in the synthesis of more complex peptides. It is a fundamental building block used in both solution-phase and solid-phase peptide synthesis (SPPS).

While the protected form itself is not typically biologically active, the Ile-Gly sequence it carries can be part of a larger, biologically active peptide. The Ile-Gly motif may be found in various natural peptides and proteins, where it can contribute to substrate recognition by enzymes or mediate protein-protein interactions. Once incorporated into a larger peptide and deprotected, this sequence can play a role in the final molecule's structure and function. For instance, dipeptides are studied for their role as potential biomarkers and for their physiological or cell-signaling effects.

Storage, Handling, and Stability

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage at -20°C is recommended.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: The compound is generally stable under recommended storage conditions. The primary liabilities are the amide and ester (urethane) bonds, which can be susceptible to hydrolysis under strong acidic or basic conditions. The Z-group is stable to mild acid and base but can be cleaved by strong acids or, most commonly, by catalytic hydrogenation.

Conclusion

Z-L-Isoleucyl-L-glycine is a well-defined chemical entity whose utility is firmly established in the field of synthetic peptide chemistry. Its value lies in the strategic placement of the Z-protecting group, which allows for its use as a reliable building block in the methodical construction of peptides. The successful application of this intermediate depends on a thorough understanding of its properties and the implementation of robust synthesis, purification, and analytical protocols as outlined in this guide. Adherence to these principles ensures the high purity and structural integrity required for advanced research and development applications.

References

-

Chemcd. (2014). This compound, 13254-04-1. [Online] Available at: [Link]]

-

iChemical. (n.d.). N-Z-Isoleucin-Glycin, CAS No. 13254-04-1. [Online] Available at: [Link]3]

Sources

Synthesis of N-benzyloxycarbonyl-Isoleucyl-Glycine

An In-Depth Technical Guide to the Solution-Phase Synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine

Introduction

The synthesis of peptides is a cornerstone of chemical biology and drug discovery. Dipeptides, the simplest members of the peptide family, serve as crucial building blocks for larger polypeptides and as standalone targets for investigating biological activity. This guide provides a comprehensive, in-depth technical overview of the solution-phase synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine (Z-Ile-Gly-OH), a protected dipeptide.

This document is structured to provide not just a protocol, but a strategic rationale for the synthetic choices made. We will explore the fundamental pillars of peptide synthesis: the strategic selection of protecting groups, the mechanism of peptide bond formation, and the methods for purification and characterization. The protocols described are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for success.

Section 1: Strategic Considerations in Dipeptide Synthesis

The successful synthesis of a dipeptide hinges on the precise and controlled formation of an amide bond between two different amino acids. This requires a carefully orchestrated strategy to prevent unwanted side reactions, such as self-coupling, and to preserve the stereochemical integrity of the chiral centers.

Pillar 1: The Imperative of N-Terminal Protection

The primary challenge in coupling two different amino acids is directing the reaction. To prevent L-Isoleucine from coupling with itself, its nucleophilic amino group must be temporarily masked. The benzyloxycarbonyl (Cbz or Z) group is a classic and highly effective choice for this purpose.

Why the Benzyloxycarbonyl (Cbz) Group? The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis. Its utility stems from several key properties:

-

Ease of Introduction: It can be readily introduced under mild basic conditions (Schotten-Baumann reaction) using benzyl chloroformate (Cbz-Cl).[1]

-

Stability: It is robust and stable to the conditions of peptide coupling and the basic conditions used for ester saponification.

-

Facile Removal: It is cleanly removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method orthogonal to many other protecting groups, yielding the free amine, toluene, and carbon dioxide.[1][2]

The protection step follows a straightforward nucleophilic acyl substitution mechanism, where the isoleucine amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Pillar 2: Carboxyl Group Activation and Racemization Suppression

Forming a peptide (amide) bond directly from a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. The carboxylic acid must first be "activated" to create a better leaving group. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for this purpose.[3][4]

DCC reacts with the carboxyl group of Z-L-Isoleucine to form a highly reactive O-acylisourea intermediate. While this intermediate can react with the amine of glycine, it is also notoriously prone to causing epimerization (loss of stereochemical purity) at the alpha-carbon of the activated amino acid.[4]

The Critical Role of 1-Hydroxybenzotriazole (HOBt) To mitigate the risk of racemization and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed alongside DCC.[5] The addition of HOBt intercepts the reactive O-acylisourea intermediate to form an HOBt-active ester.[6] This new intermediate is more stable than the O-acylisourea, reducing the opportunity for racemization, yet sufficiently reactive to couple efficiently with the glycine component.[4][5] This two-stage activation is a cornerstone of modern peptide coupling chemistry.

Pillar 3: C-Terminal Protection Strategy

Just as the N-terminus of isoleucine is protected, the C-terminus of glycine must also be protected during the coupling step. If the glycine carboxyl group were left free, it could be activated by DCC, leading to unwanted side products. A common strategy is to use an ester, such as a methyl or ethyl ester.[7] This ester can be easily prepared and is stable during the coupling reaction. Following the successful formation of the protected dipeptide ester (Z-Ile-Gly-OEt), the ester is removed by saponification (hydrolysis with a base like NaOH) to yield the final desired product with a free carboxylic acid.

Section 2: Detailed Experimental Protocol

This protocol is divided into four main stages, outlining the complete synthesis from starting amino acids to the final purified dipeptide.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Stage A: Synthesis of N-benzyloxycarbonyl-L-Isoleucine (Z-Ile-OH)

This procedure is based on the standard Schotten-Baumann conditions for N-protection of amino acids.[1]

-

Dissolution: In a 250 mL flask, dissolve L-Isoleucine (e.g., 6.55 g, 50 mmol) in 50 mL of 2M Sodium Hydroxide (NaOH) solution. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

-

Protection Reaction: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (Cbz-Cl, e.g., 9.4 g or 8.0 mL, 55 mmol) and a 2M NaOH solution (27.5 mL, 55 mmol) dropwise and simultaneously over 30-45 minutes. Ensure the pH of the reaction mixture remains alkaline (pH 9-10).

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M Hydrochloric Acid (HCl). A white precipitate of Z-L-Isoleucine will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-L-Isoleucine.

Stage B: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)

This procedure employs thionyl chloride for the esterification of the carboxylic acid.[7]

-

Suspension: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet, suspend Glycine (e.g., 7.5 g, 100 mmol) in 150 mL of anhydrous ethanol.

-

Esterification: Cool the suspension to -5 °C in an ice-salt bath. Add thionyl chloride (SOCl₂, e.g., 8.7 mL, 120 mmol) dropwise over 30 minutes, ensuring the temperature does not rise above 0 °C.

-

Reflux: After addition, allow the mixture to warm to room temperature, then heat to reflux for 4 hours. The suspension should become a clear solution.

-

Isolation: Cool the solution and evaporate the solvent under reduced pressure to obtain a white solid.

-

Purification: Recrystallize the crude solid from a hot ethanol/diethyl ether mixture to yield pure Glycine Ethyl Ester Hydrochloride.

Stage C: Coupling of Z-Ile-OH and H-Gly-OEt·HCl

This protocol uses the DCC/HOBt method for efficient peptide bond formation.[8]

-

Dissolution: Dissolve Z-L-Isoleucine (e.g., 13.25 g, 50 mmol), Glycine Ethyl Ester Hydrochloride (7.0 g, 50 mmol), and HOBt (7.65 g, 50 mmol) in 200 mL of anhydrous Dichloromethane (DCM) in a 500 mL flask.

-

Neutralization: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 5.5 mL, 50 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

-

Coupling Reaction: In a separate beaker, dissolve DCC (10.3 g, 50 mmol) in 50 mL of anhydrous DCM. Add this DCC solution to the reaction mixture dropwise over 20 minutes, keeping the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stirring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (16-18 hours).

-

Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Work-up: Combine the filtrate and washings. Wash the organic solution sequentially with 1N HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Z-Ile-Gly-OEt, typically as an oil or a waxy solid.

Stage D: Saponification of Z-Ile-Gly-OEt to this compound

-

Hydrolysis: Dissolve the crude Z-Ile-Gly-OEt in 100 mL of a 1:1 mixture of methanol and water. Add 1M NaOH solution (approx. 55 mL, 55 mmol) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Washing: Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted starting ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1N HCl. A white precipitate of this compound will form.

-

Isolation: Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Purification and Characterization

Purification by Recrystallization

The final product, this compound, can be purified to a high degree by recrystallization.[9] An ethyl acetate/hexane solvent system is often effective.

-

Dissolution: In a flask, dissolve the crude, dried product in the minimum amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through fluted filter paper.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

-

Cooling: Allow the flask to stand at room temperature for several hours, then place it in an ice bath or refrigerator (4 °C) for complete crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry thoroughly under vacuum.

Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Optical Rotation: To confirm the preservation of stereochemical integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Section 4: Data Summary & Visualization

Quantitative Data Summary

| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |

| Stage A | ||||

| L-Isoleucine | 131.17 | 50 | 1.0 | 6.55 g |

| Benzyl Chloroformate | 170.59 | 55 | 1.1 | 9.4 g (8.0 mL) |

| Stage B | ||||

| Glycine | 75.07 | 100 | 1.0 | 7.5 g |

| Thionyl Chloride | 118.97 | 120 | 1.2 | 14.3 g (8.7 mL) |

| Stage C | ||||

| Z-L-Isoleucine | 265.31 | 50 | 1.0 | 13.25 g |

| H-Gly-OEt·HCl | 139.58 | 50 | 1.0 | 7.0 g |

| HOBt | 153.14 | 50 | 1.0 | 7.65 g |

| DCC | 206.33 | 50 | 1.0 | 10.3 g |

| NMM | 101.15 | 50 | 1.0 | 5.05 g (5.5 mL) |

| Final Product | ||||

| This compound | 322.36 | - | - | Theoretical Yield: 16.1 g |

Mechanism of DCC/HOBt Mediated Coupling

Caption: Mechanism of DCC coupling with HOBt activation.

Conclusion

The synthesis of N-benzyloxycarbonyl-L-Isoleucyl-Glycine is a classic example of solution-phase peptide chemistry that illustrates fundamental principles of protecting group strategy and coupling chemistry. By employing the robust Cbz group for N-terminal protection, an ethyl ester for C-terminal protection, and the highly effective DCC/HOBt coupling methodology, this dipeptide can be synthesized in high yield and purity. The detailed protocols and strategic explanations provided in this guide offer a solid foundation for researchers to successfully prepare this and other similar peptide structures.

References

- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube.

- Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023). YouTube.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Coupling Reagents. Aapptec Peptides.

- Mechanism of peptide bond formation through carbodiimide.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Application Notes and Protocols for the Laboratory Synthesis of Glycyl-L-Isoleucine. Benchchem.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Application Notes and Protocols for the Purification of N-Phenyl-N-(phenylsulfonyl)glycine. Benchchem.

- Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. Benchchem.

Sources

- 1. One moment, please... [total-synthesis.com]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Elucidating the Mechanism of Action for the N-Protected Dipeptide Z-Ile-Gly-OH in Biological Systems

An in-depth technical guide by a Senior Application Scientist

Part 1: Foundational Characterization and Hypothesis Generation

Before any meaningful biological investigation can commence, a thorough foundational analysis of the test compound is paramount. This initial phase ensures data integrity and informs the strategic direction of subsequent MoA studies.

Physicochemical Profiling and Quality Control

The first step is to establish the fundamental properties of the Z-Ile-Gly-OH sample. This is a non-negotiable quality control step that prevents the misinterpretation of experimental results due to compound instability or impurities.

Key Experimental Protocols:

-

Purity Assessment via HPLC-MS:

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to create a working concentration of 10 µM in the mobile phase.

-

Chromatography: Inject 5-10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Gradient Elution: Run a water:acetonitrile gradient (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 15-20 minutes.

-

Detection: Monitor absorbance at 214 nm and 254 nm (for the phenyl ring of the Z-group). Concurrently, perform mass spectrometry (MS) analysis to confirm the expected mass-to-charge ratio (m/z) for this compound.

-

Analysis: Purity should be >95% as determined by the area under the curve of the primary peak. The MS data must confirm the identity of this peak.

-

-

Solubility and Stability Assessment:

-

Kinetic Solubility: Use nephelometry to determine the solubility in various aqueous buffers (e.g., PBS, pH 7.4). This informs the maximum achievable concentration in biological assays.

-

Stability: Incubate the compound in key assay buffers and in the presence of liver microsomes (to assess metabolic stability) over a time course (e.g., 0, 1, 4, 24 hours). Quantify the remaining parent compound at each time point using the established HPLC-MS method. This determines the experimental window in which the compound is stable.

-

Structural Analysis and In Silico Target Prediction

The chemical structure of this compound provides critical clues to its potential biological targets. The presence of a dipeptide backbone (Ile-Gly) capped with a bulky hydrophobic N-terminal benzyloxycarbonyl (Z) group strongly suggests a potential interaction with proteases. Many proteases recognize and bind short peptide sequences, and the Z-group can mimic an extended peptide chain or interact with hydrophobic pockets near the active site.

Workflow for Target Hypothesis Generation:

This workflow outlines the process of moving from the compound's structure to a testable hypothesis.

Caption: Workflow for generating and testing an initial biological hypothesis.

Actionable Steps:

-

Utilize Target Prediction Servers: Input the SMILES or structure file of this compound into publicly available servers like SwissTargetPrediction. These tools compare the query structure to a database of known ligands and predict a ranked list of potential protein targets based on chemical similarity.

-

Hypothesize a Target Class: Based on the dipeptide structure and in silico results, formulate a primary hypothesis. Primary Hypothesis: this compound acts as a competitive inhibitor of a specific class of proteases (e.g., serine or cysteine proteases) by occupying the active site.

-

Perform Broad-Spectrum Screening: Test the compound at a single high concentration (e.g., 10-30 µM) against a commercially available panel of diverse human proteases. This is a cost-effective method to rapidly identify potential "hits" for further investigation.

Part 2: Target Identification, Validation, and Mechanistic Characterization

Once initial hits are identified, the focus shifts to validating these interactions and understanding the precise biochemical mechanism. This phase is critical for confirming that the observed biological effect is a direct result of the compound binding to its putative target.

Determining Potency and Inhibition Kinetics

For any validated hit from the initial screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: Protease Inhibition Assay and IC50 Determination:

-

Reagents: Target protease, fluorogenic peptide substrate, assay buffer, this compound.

-

Compound Preparation: Perform a serial dilution of this compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

-

Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the serially diluted compound, and the target protease. Allow this to pre-incubate for 15-30 minutes at room temperature to permit binding.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The rate of reaction (slope of the linear phase) is proportional to enzyme activity.

-

Data Analysis:

-

Normalize the reaction rates, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

-

Plot the normalized activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Table 1: Example IC50 Data Summary

| Target Protease | This compound IC50 (µM) | Positive Control IC50 (µM) |

|---|---|---|

| Protease X | 5.2 ± 0.4 | 0.1 ± 0.02 |

| Protease Y | > 100 | 0.5 ± 0.06 |

| Protease Z | 15.8 ± 1.9 | 0.3 ± 0.04 |

Following IC50 determination, mechanism of inhibition (MoI) studies are performed to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations (Michaelis-Menten kinetics) and analyzing the results using Lineweaver-Burk or other graphical plots.

Confirming Direct Target Engagement

Biochemical inhibition does not unequivocally prove direct binding. Orthogonal, biophysical methods are required to confirm a direct interaction and to quantify its affinity and kinetics.

Key Methodologies:

-

Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics. The purified target protein is immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface. The resulting sensorgrams are used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding. It is the gold standard for measuring binding thermodynamics, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

-

Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target within the complex environment of a live cell. Cells are treated with the compound or a vehicle control, followed by heating to various temperatures. A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at each temperature is quantified by Western blot or mass spectrometry, demonstrating target engagement in a physiological context.

Diagram: Target Validation Workflow

Caption: A sequential workflow for validating a putative drug target.

Part 3: Elucidating the Cellular Mechanism of Action

With a validated molecular target, the investigation moves into the cellular context to understand the downstream consequences of target engagement.

Cellular Phenotypic and Pathway Analysis

The goal is to connect the biochemical inhibition of the target to a measurable cellular response.

Experimental Approach:

-

Select a Relevant Cell Line: Choose a cell line where the target protein is known to be expressed and functionally relevant.

-

Develop a Target-Relevant Assay: Design an assay that measures the downstream consequences of inhibiting the target. For example, if the target protease is involved in activating a signaling pathway, a Western blot could be used to measure the phosphorylation status of a key downstream substrate. If the target is involved in cell invasion, a transwell migration assay would be appropriate.

-

Perform Dose-Response Studies: Treat the cells with increasing concentrations of this compound and measure the effect in the chosen cellular assay. The resulting half-maximal effective concentration (EC50) should ideally correlate with the biochemical IC50 and the cellular target engagement data.

-

Pathway Analysis via Western Blotting: Probe for multiple upstream and downstream markers of the pathway of interest to understand how the compound modulates the signaling cascade.

Unbiased "Omics" Approaches for MoA Discovery

When the downstream pathways are unknown or to discover unexpected off-target effects, unbiased systems-level approaches are invaluable.

-

Transcriptomics (RNA-Seq): Cells are treated with this compound or a vehicle control. RNA is then extracted, sequenced, and analyzed to identify genes that are significantly up- or down-regulated. Pathway analysis tools (e.g., GSEA, IPA) can then be used to identify entire biological pathways that are modulated by the compound.

-

Proteomics/Phosphoproteomics: Using mass spectrometry, one can quantify changes in the abundance of thousands of proteins or, more specifically, changes in their phosphorylation status upon compound treatment. This provides a direct readout of modulated signaling pathways and can reveal the immediate downstream substrates of the target.

Diagram: Integrated MoA Elucidation Strategy

Caption: Integrating biochemical, cellular, and omics data for MoA definition.

Conclusion

While this compound is cataloged as a synthetic reagent, its dipeptide structure presents a plausible basis for interaction with biological targets, most notably proteases. This guide has detailed a comprehensive, multi-layered strategy to rigorously investigate this potential. By progressing systematically from foundational characterization and in silico prediction through biochemical validation, cellular target engagement, and systems-level pathway analysis, researchers can build a scientifically sound and defensible model of the compound's mechanism of action. This framework is not only applicable to this compound but serves as a universal template for the MoA elucidation of any novel chemical entity in drug discovery and chemical biology.

References

This section would be populated with citations for the specific techniques and databases mentioned.

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

High-Performance Liquid Chromatography (HPLC): Malviya, R., Bansal, V., Pal, O. P., & Sharma, P. K. (2010). High performance liquid chromatography: A short review. Journal of Global Pharma Technology, 2(5), 22-26. [Link]

-

Surface Plasmon Resonance (SPR): Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

-

Isothermal Titration Calorimetry (ITC): PURE, M. (2006). Isothermal titration calorimetry in drug discovery. Drug Discovery Today: Technologies, 3(3), 303-311. [Link]

-

Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

RNA-Sequencing: Stark, R., Grzelak, M., & Hadfield, J. (2019). RNA sequencing: the teenage years. Nature Reviews Genetics, 20(11), 631–656. [Link]

Discovery and history of Z-protected dipeptides

An In-depth Technical Guide to the Discovery and History of Z-Protected Dipeptides

Abstract

The ability to chemically synthesize peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and materials science. This capability, however, was not always within our grasp. The challenge lay in controlling the reactive amino and carboxyl groups of amino acids to form peptide bonds in a specific order. This guide delves into the pivotal discovery that unlocked this challenge: the invention of the benzyloxycarbonyl (Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. We will explore the historical context of this discovery, the chemical principles that make the Z-group an effective and elegant tool, the experimental workflows for the synthesis of Z-protected dipeptides, and the enduring legacy of this foundational work in contemporary scientific research.

The Pre-Bergmann Era: A Puzzle in Peptide Chemistry

Prior to the 1930s, the synthesis of peptides was a formidable and largely uncontrolled process. The pioneering work of Emil Fischer at the turn of the 20th century demonstrated the existence of the peptide bond and resulted in the synthesis of a few small peptides. However, Fischer's methods, which often involved harsh conditions and lacked precise control, were not suitable for the stepwise construction of longer, sequence-defined peptides. The primary obstacle was the amphoteric nature of amino acids; in any reaction mixture, the N-terminus of one amino acid could react with the C-terminus of another in an indiscriminate manner, leading to a complex mixture of products. The field desperately needed a "temporary shield" for the amino group—a protecting group that could be introduced at the start of a synthesis and then cleanly removed at the end without damaging the newly formed peptide bond.

A Breakthrough in Berlin: The Birth of the Benzyloxycarbonyl (Z) Group

The solution to this long-standing problem emerged from the laboratory of Max Bergmann, a former student of Emil Fischer, at the Kaiser Wilhelm Institute for Leather Research in Berlin. In 1932, Bergmann and his collaborator, Leonidas Zervas, published a landmark paper detailing a novel method for peptide synthesis that introduced the benzyloxycarbonyl (or carbobenzoxy, Cbz) protecting group, which they abbreviated as "Z" in honor of Zervas.

Their ingenious approach involved reacting an amino acid with benzyl chloroformate in a mildly alkaline aqueous solution. This reaction, known as the Schotten-Baumann reaction, efficiently attaches the Z-group to the nitrogen atom of the amino acid. The brilliance of the Z-group lies in its unique stability and selective removal. It is stable to the basic conditions often used in peptide coupling reactions but can be cleanly cleaved by catalytic hydrogenation (using hydrogen gas and a palladium catalyst). This cleavage is remarkably mild, yielding the free amine, carbon dioxide, and toluene, all of which are easily removed from the reaction mixture. This process of selective removal is a form of hydrogenolysis.

The discovery of the Z-group was a watershed moment, transforming peptide synthesis from a speculative art into a systematic science. For the first time, chemists could build peptides one amino acid at a time in a controlled, stepwise fashion.

The Synthesis of a Z-Protected Dipeptide: An Experimental Workflow

The synthesis of a Z-protected dipeptide involves a logical three-stage process: protection of the first amino acid, coupling with the second amino acid, and selective deprotection.

Stage 1: N-Terminal Protection

The first step is to "cap" the N-terminus of the first amino acid (AA1) with the Z-group. This prevents it from participating in unwanted side reactions during the subsequent coupling step.

Experimental Protocol: Synthesis of Z-Glycine

-

Dissolution: Dissolve Glycine (1.0 eq) in 2 M NaOH (2.0 eq) solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M NaOH solution (1.1 eq) over a period of 30-45 minutes. The pH of the mixture should be maintained between 9 and 10.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of Z-Glycine will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 2: Peptide Bond Formation (Coupling)

With the N-terminus of AA1 protected, it can now be selectively reacted with the N-terminus of a second amino acid (AA2), whose C-terminus is typically protected as a simple ester (e.g., a methyl or ethyl ester) to prevent self-polymerization.

Experimental Protocol: Synthesis of Z-Gly-Phe-OMe

-

Activation: Dissolve Z-Glycine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 20 minutes to form the activated ester.

-

Coupling: To this mixture, add a solution of Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl, 1.0 eq) and a base like triethylamine (TEA, 1.1 eq) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.

-

Purification: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.

Stage 3: N-Terminal Deprotection

The final step in this sequence is the removal of the Z-group to liberate the N-terminus of the newly formed dipeptide. This allows for either the termination of the synthesis or the addition of a third amino acid.

Experimental Protocol: Deprotection of Z-Gly-Phe-OMe

-

Setup: Dissolve the Z-protected dipeptide (Z-Gly-Phe-OMe, 1.0 eq) in a solvent such as methanol or ethyl acetate. Add a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain the reaction under a positive pressure of hydrogen (typically a balloon is sufficient for small-scale reactions) and stir vigorously.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide ester (H-Gly-Phe-OMe).

Visualizing the Workflow

The logical flow of Z-protected dipeptide synthesis can be effectively visualized.

Caption: Workflow for Z-protected dipeptide synthesis.

Data Summary: Early Successes of the Bergmann-Zervas Method

The immediate impact and utility of the Z-group were demonstrated by the successful synthesis of various di- and tripeptides with good yields and high purity, a significant improvement over previous methods.

| Dipeptide Synthesized | N-Protected Amino Acid | C-Protected Amino Acid | Reported Yield (%) |

| Z-Glycylglycine | Z-Glycine | Glycine ethyl ester | ~80% |

| Z-Alanylglycine | Z-Alanine | Glycine | High |

| Z-Glycyl-l-leucine | Z-Glycine | l-Leucine | High |

| Z-l-Leucylglycine | Z-l-Leucine | Glycine ethyl ester | ~85% |

Note: The yields from early 20th-century publications are often reported descriptively ("high," "good") rather than with precise percentages. The values provided are representative of the success of the method.

Enduring Legacy in the Modern Era

While modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is dominated by other protecting groups like Fmoc and Boc due to their suitability for automated processes, the Z-group remains a vital tool in the chemist's arsenal. Its unique stability profile makes it valuable in solution-phase synthesis and for the protection of side chains, especially lysine. Furthermore, the principles established by Bergmann and Zervas—the strategic use of a temporary protecting group to enable controlled, directional synthesis—laid the conceptual groundwork for all subsequent developments in peptide and protein chemistry. The discovery of Z-protected dipeptides was not merely an incremental improvement; it was the paradigm shift that made the rational chemical synthesis of proteins a tangible goal, profoundly influencing the fields of biochemistry, medicine, and drug development for nearly a century.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201. [Link]

-

Theodoridis, G. (2000). Nitrogen protecting groups: recent developments and new applications. Tetrahedron, 56(17), 2339-2378. [Link]

Navigating the Solubility Landscape of Z-Ile-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Solubility in the Application of Z-Ile-Gly-OH

This compound, a benzyloxycarbonyl-protected dipeptide, is a valuable building block in synthetic peptide chemistry and drug discovery. Its utility in these fields is fundamentally linked to its solubility. A thorough understanding of its behavior in different organic solvents is paramount for:

-

Homogeneous Reaction Conditions: Achieving complete dissolution of reactants is crucial for predictable and reproducible chemical reactions, such as peptide couplings and deprotection steps.

-

Purification Efficiency: Solubility dictates the choice of solvent systems for chromatographic purification techniques like High-Performance Liquid Chromatography (HPLC), enabling the effective separation of the desired product from impurities.

-

Formulation Development: For therapeutic applications, understanding the solubility of a peptide or its intermediates is a critical first step in developing stable and bioavailable drug formulations.

-

Analytical Characterization: Accurate determination of concentration and purity through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) relies on the complete solubilization of the analyte.

The hydrophobic nature of the isoleucine side chain and the benzyloxycarbonyl (Z) protecting group significantly influences the solubility profile of this compound, making a systematic study of its behavior in organic solvents essential.

Theoretical Framework: Unpacking the Determinants of this compound Solubility

The solubility of a peptide in an organic solvent is a complex interplay of intermolecular forces between the solute (this compound) and the solvent molecules. Several key factors govern this process:

-

Amino Acid Composition: The presence of the bulky, nonpolar isoleucine residue imparts a significant hydrophobic character to the dipeptide.[1][2] This hydrophobicity is a primary driver for its solubility in organic media.

-

The Benzyloxycarbonyl (Z) Protecting Group: The aromatic ring of the Z-group further enhances the nonpolar nature of the molecule, favoring interactions with organic solvents.

-

Hydrogen Bonding: The amide bonds and the terminal carboxylic acid of this compound are capable of forming hydrogen bonds.[3] Solvents that can act as hydrogen bond donors or acceptors can influence solubility.

-

Solvent Polarity: The principle of "like dissolves like" is central. Nonpolar or moderately polar organic solvents are generally more effective at solvating hydrophobic peptides like this compound.[4]

-

Temperature: Solubility is often temperature-dependent. For many peptides, solubility increases with temperature due to the increased kinetic energy of the solvent molecules, which can overcome the lattice energy of the solid solute.[2][5]

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on the principles outlined above and general knowledge of protected peptide solubility. The following table provides a qualitative and semi-quantitative guide to the expected solubility of this compound in a range of common organic solvents.

| Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility | Rationale & Insights |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | DMSO is a highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules, including hydrophobic peptides.[1][6] It is often the solvent of choice for difficult-to-dissolve peptides. |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | High | Similar to DMSO, DMF is a polar aprotic solvent that effectively solvates peptides.[4][5] It is a common solvent for solid-phase peptide synthesis and subsequent manipulations. |

| Methanol (MeOH) | 5.1 | Donor & Acceptor | Moderate to High | As a polar protic solvent, methanol can engage in hydrogen bonding with the peptide backbone. Its alkyl group provides some nonpolar character, aiding in the dissolution of the hydrophobic regions of this compound.[4] |

| Ethanol (EtOH) | 4.3 | Donor & Acceptor | Moderate | Ethanol is slightly less polar than methanol, which may slightly reduce its ability to solvate the polar functionalities of the dipeptide. However, its increased hydrocarbon character can favor interaction with the hydrophobic moieties. |

| Isopropanol (IPA) | 3.9 | Donor & Acceptor | Moderate to Low | With a larger alkyl group, isopropanol is less polar than methanol and ethanol. This can lead to lower solubility for peptides with significant polar character, but it may still be effective for more hydrophobic ones.[4] |

| Acetonitrile (ACN) | 5.8 | Acceptor | Moderate to Low | Acetonitrile is a polar aprotic solvent commonly used in reversed-phase HPLC. While it can dissolve many peptides, its solvating power for highly hydrophobic, protected peptides may be more limited compared to DMSO or DMF.[2][6] |

| Dichloromethane (DCM) | 3.1 | Weak Acceptor | Low to Moderate | DCM is a nonpolar solvent that can be effective for dissolving highly protected, hydrophobic peptides with minimal polar groups. Its ability to solvate the peptide backbone is limited. |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Low to Moderate | THF is a moderately polar aprotic solvent. Its efficacy will depend on the balance of polar and nonpolar interactions with this compound. |

| Hexane | 0.1 | Non-polar | Very Low/Insoluble | As a nonpolar alkane, hexane lacks the ability to interact favorably with the polar amide bonds and the carboxylic acid group of the dipeptide. |

| Water | 10.2 | Donor & Acceptor | Very Low/Insoluble | The significant hydrophobic character of the isoleucine side chain and the Z-group will lead to very poor solubility in water.[7] |

Note: This table provides general guidance. Actual solubility can be influenced by factors such as the purity of the peptide, the presence of residual salts (e.g., trifluoroacetic acid from purification), and ambient temperature.

Experimental Determination of this compound Solubility: A Practical Workflow

A systematic approach is essential for accurately determining the solubility of this compound. The following protocol outlines a robust workflow for solubility screening and quantification.

Materials and Equipment

-

This compound (lyophilized powder)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

Calibrated micropipettes

-

Small glass vials with caps

-

HPLC system with a UV detector (for quantitative analysis)

Experimental Workflow Diagram

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Protocol for Quantitative Solubility Determination

-

Preparation of a Saturated Solution:

-

To a small, pre-weighed glass vial, add an excess amount of this compound (e.g., 5-10 mg). The exact mass should be recorded.

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL).

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

Place the vial in a sonicator bath for 10-15 minutes to facilitate dissolution.[6]

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) with intermittent shaking to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solid.[1]

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring no solid particles are disturbed.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

Dilute the collected supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is governed by the balance of interactions between the dipeptide and the solvent molecules. The following diagram illustrates these key interactions.

Caption: Intermolecular forces influencing the solubility of this compound in different types of organic solvents.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility, grounded in the fundamental principles of physical organic chemistry. While DMSO and DMF are likely to be excellent solvents, a systematic experimental approach is always recommended to ascertain the optimal solvent for a specific application. Future work in this area could involve the development of quantitative structure-property relationship (QSPR) models to more accurately predict the solubility of protected dipeptides like this compound, further streamlining experimental workflows and accelerating the pace of drug discovery and development.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

-

Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility. Retrieved from [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. reta-peptide.com [reta-peptide.com]

- 3. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. Peptide Synthesis Knowledge Base [peptide2.com]

A Technical Guide to the Spectroscopic Characterization of Z-L-Isoleucyl-L-Glycine (Z-Ile-Gly-OH)

This guide provides an in-depth analysis of the spectroscopic data expected for the N-terminally protected dipeptide, Z-L-Isoleucyl-L-Glycine (Z-Ile-Gly-OH). In the absence of a publicly available, unified experimental dataset for this specific molecule, this document serves as a comprehensive, predictive framework for researchers, scientists, and professionals in drug development. By synthesizing data from constituent parts—the benzyloxycarbonyl (Z) group, the isoleucine and glycine residues—and drawing parallels with structurally analogous compounds, we will construct a robust, theoretical spectroscopic profile. This approach not only predicts the expected data but also explains the causal relationships between molecular structure and spectroscopic output, thereby providing a self-validating system for characterization.

Introduction

Z-L-Isoleucyl-L-Glycine is a dipeptide composed of L-isoleucine and L-glycine, with its N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus of isoleucine while the C-terminus of glycine is activated for further coupling. Accurate characterization of this molecule is paramount to ensure purity, confirm identity, and understand its conformational properties. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge for its synthesis and application.

Molecular Structure and Spectroscopic Overview

A fundamental understanding of the molecular structure is essential for interpreting its spectroscopic signatures. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-H, and C=O bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Very broad due to hydrogen bonding. [1] |

| N-H (Amide/Carbamate) | 3200 - 3400 | Medium, Broad | Indicates the presence of peptide and carbamate linkages. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the phenyl ring C-H bonds. [2] |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds in the side chains. |

| C=O (Carboxylic Acid) | ~1710 | Strong | Carbonyl stretch of the terminal carboxyl group. |

| C=O (Carbamate) | ~1690 | Strong | Carbonyl stretch of the Z-group. |

| C=O (Amide I) | ~1650 | Strong | Primarily C=O stretching of the peptide bond. [3] |

| N-H Bend (Amide II) | ~1550 | Medium-Strong | N-H bending coupled with C-N stretching of the peptide bond. [3] |

| C=C (Aromatic) | 1450 - 1600 | Medium | Ring stretching vibrations of the phenyl group. |

Expertise & Experience: Causality Behind Predictions

-

O-H and N-H Stretching Region : The region above 3000 cm⁻¹ is diagnostic for O-H and N-H stretches. The carboxylic acid O-H will be a very broad feature due to extensive hydrogen bonding. The amide and carbamate N-H stretches will appear as a broader band centered around 3300 cm⁻¹.

-

Carbonyl Region : This is a key diagnostic region. The presence of three distinct carbonyl groups (carboxylic acid, carbamate, and amide) will likely result in a broad, possibly overlapping, set of strong absorptions between 1650 and 1750 cm⁻¹. The amide I band is a classic indicator of a peptide linkage.[3]

-

Amide II Band : The presence of a band around 1550 cm⁻¹ is also a strong indicator of a secondary amide, which is characteristic of the peptide bond.

Experimental Protocol: IR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis : Identify the major absorption bands and correlate them with the functional groups present in this compound.

Caption: Workflow for IR analysis of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, as it typically produces intact molecular ions.[4][5][6]

Table 4: Predicted m/z Values for Key Ions of this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 337.17 | The protonated molecular ion. This will likely be the base peak. |

| [M+Na]⁺ | 359.15 | The sodiated molecular ion, commonly observed in ESI-MS. |

| [M-H]⁻ | 335.16 | The deprotonated molecular ion in negative ion mode. |

| b₂ ion | 247.14 | Fragmentation at the peptide bond, retaining the Z-Ile portion. |

| y₁ ion | 76.04 | Fragmentation at the peptide bond, retaining the Gly portion. |

Molecular Formula : C₁₆H₂₂N₂O₅ Exact Mass : 338.15

Expertise & Experience: Causality Behind Predictions

-

Molecular Ion : In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. The presence of a sodiated adduct, [M+Na]⁺, is also very common. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed.

-

Fragmentation : Tandem MS (MS/MS) would induce fragmentation, primarily at the amide bond. This leads to the formation of b- and y-type ions. The b₂ ion corresponds to the Z-Ile fragment, and the y₁ ion corresponds to the glycine fragment. Observing these fragments would confirm the amino acid sequence.

Experimental Protocol: Mass Spectrometry Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrument Setup : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition : Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

-